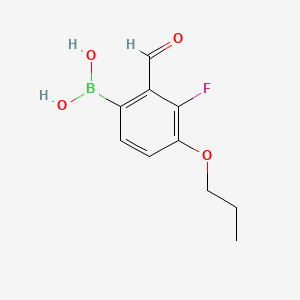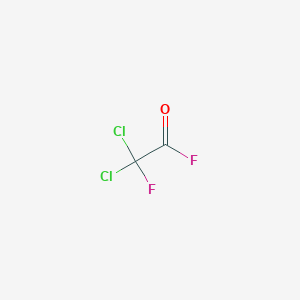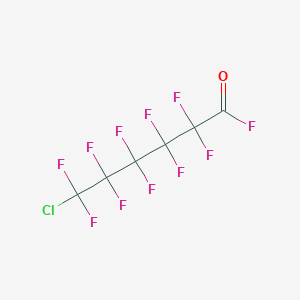
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride is a fluorinated organic compound characterized by its high stability and unique chemical properties. This compound is part of a class of perfluorinated compounds, which are known for their resistance to heat, chemical reactions, and their ability to repel water and oil.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride typically involves the fluorination of hexanoyl chloride derivatives. One common method includes the reaction of hexanoyl chloride with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure the selective fluorination of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reactants and the need for precise control over reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various fluorinated alcohols.
Oxidation Reactions: It can undergo oxidation to form perfluorinated carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.
Major Products
Substitution: Fluorinated amides or thiols.
Reduction: Fluorinated alcohols.
Oxidation: Perfluorinated carboxylic acids.
Aplicaciones Científicas De Investigación
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants, due to its stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride exerts its effects is primarily through its interaction with biological molecules. The compound’s high electronegativity and stability allow it to form strong interactions with proteins and enzymes, potentially inhibiting their function. This interaction can disrupt normal cellular processes, making it a useful tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxyl]-1,1,2,2-tetrafluoroethanesulfonic acid
- Potassium 9-Chlorohexadecafluoro-3-Oxanonane-1-Sulfonate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
Uniqueness
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly valuable in applications requiring high-performance materials and precise chemical reactions.
Propiedades
Número CAS |
335-52-4 |
|---|---|
Fórmula molecular |
C6ClF11O |
Peso molecular |
332.50 g/mol |
Nombre IUPAC |
6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride |
InChI |
InChI=1S/C6ClF11O/c7-6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(8)19 |
Clave InChI |
VIFLLSOTNAVBFJ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


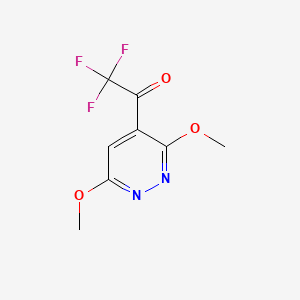
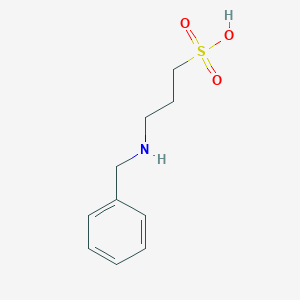
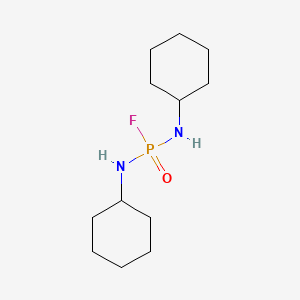
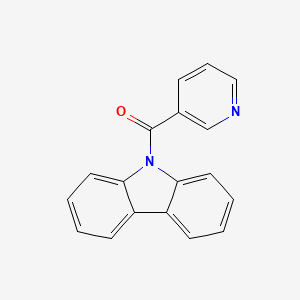
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)
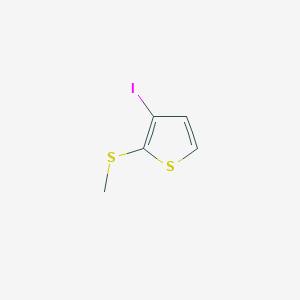
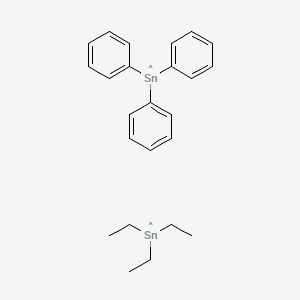

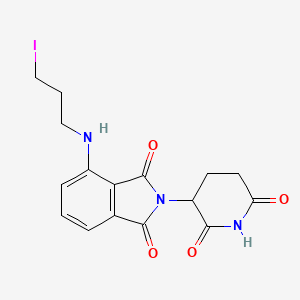
![Bicyclo[3.2.0]heptane-2,6-dione](/img/structure/B14760048.png)
![[4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B14760055.png)
